Lintetralin
CAS No.:
Cat. No.: VC1861134
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H28O6 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C23H28O6/c1-24-11-16-7-15-9-20(26-3)21(27-4)10-17(15)23(18(16)12-25-2)14-5-6-19-22(8-14)29-13-28-19/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1 |
| Standard InChI Key | WBJMMHMEDGPCCD-JTUHZDRVSA-N |
| Isomeric SMILES | COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC4=C(C=C3)OCO4)OC)OC |
| Canonical SMILES | COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC4=C(C=C3)OCO4)OC)OC |
Introduction
Chemical Structure and Identity
Lintetralin is an aryltetralin lignan with the molecular formula C23H28O6 and a molecular weight of 400.5 g/mol . It is also known by several synonyms including (-)-Lintetralin and 5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole . The compound is characterized by its unique chemical structure featuring a tetrahydronaphthalene core with multiple methoxy groups and a benzodioxole moiety.
Chemical Identifiers
Lintetralin can be identified using various chemical database identifiers as summarized in Table 1:
| Identifier Type | Value |
|---|---|
| PubChem CID | 11361584 |
| InChIKey | WBJMMHMEDGPCCD-JTUHZDRVSA-N |
| SMILES | COC[C@H]1CC2=CC(=C(C=C2C@HC3=CC4=C(C=C3)OCO4)OC)OC |
| Exact Mass | 400.18858861 Da |
| Nikkaji Number | J1.896.979C |
| Wikidata | Q104401845 |
Structural Features
Lintetralin possesses a complex three-dimensional structure with specific stereochemistry. It contains a tetrahydronaphthalene scaffold connected to a benzodioxole ring system . The structure includes:
-
A tetrahydronaphthalene core with (1R,2S,3S) stereochemistry
-
Two methoxy groups on the tetrahydronaphthalene ring
-
Two methoxymethyl substituents
-
A 1,3-benzodioxole moiety
This structural arrangement contributes to its unique biological activities and physicochemical properties.
Physical and Chemical Properties
Lintetralin appears as a brownish oil in its natural state . Its physical and chemical properties, both experimental and computed, provide important insights into its behavior in biological systems.
Physicochemical Properties
The key physicochemical properties of lintetralin are presented in Table 2:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 400.5 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 3.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Computed by Cactvs 3.4.8.18 |
| NP-Likeness score | 1.256 | Reported in IMPPAT database |
Spectroscopic Data
Spectroscopic analysis has provided valuable information about lintetralin's structure:
-
IR Spectrum: Shows characteristic absorption at 1591 cm-1 indicating C=C aromatic ring groups
-
UV Spectrum: Maximum absorption at 282 nm for aromatic ring groups
-
Mass Spectrum: Reveals a protonated molecule ion peak at m/z 400.19 [M+], confirming its molecular weight
-
NMR Data: The 1H NMR spectrum shows four methoxyl protons at δ 3.61 (s), 3.84 (m), 3.36 (s), and 3.27 (s), assigned to protons at 3-OCH3, 4-OCH3, 9-OCH3, and 9'-OCH3 positions
These spectroscopic characteristics serve as important identifiers for the compound and help confirm its structure during isolation and characterization.
Natural Sources and Classification
Plant Sources
Lintetralin has been reported in several plant species, most notably:
These plants have been used in traditional medicine systems for various ailments, including urinary and liver disorders.
Chemical Classification
According to modern chemical taxonomy systems, lintetralin is classified as follows:
-
ClassyFire Classification:
-
NP Classifier:
This classification places lintetralin within the broader context of plant-derived lignans, a class of compounds known for their diverse biological activities.
Synthesis and Isolation
Lintetralin can be obtained through both isolation from natural sources and chemical synthesis.
Chemical Synthesis
A general synthetic pathway for aryltetralin lignans, including (±)-lintetralin, has been reported in the Journal of the Chemical Society Perkin Transactions in 1981 . The synthesis starts from the lithium enolate of 3-(3,4-dimethoxybenzyl)butyrolactone, leading to the formation of (±)-lintetralin . This synthetic approach demonstrates the feasibility of producing lintetralin and structurally related compounds in laboratory settings.
Isolation from Natural Sources
Isolation of lintetralin from plant sources typically involves extraction with organic solvents such as methanol, followed by various chromatographic techniques for purification. The compound has been successfully isolated from the methanolic leaf extract of Phyllanthus niruri, where it exists alongside other bioactive compounds like hypophyllanthin and niranthin .
Biological Activities
Lintetralin exhibits diverse biological activities, making it a compound of interest for potential therapeutic applications.
Anticancer Activity
Research has demonstrated that lintetralin possesses anticancer properties against various cell lines:
-
Shows cytotoxicity against human cervical cancer cell lines (HeLa) with an IC50 value of 50.5 μg/mL
-
Exhibits moderate cytotoxicity against normal mouse fibroblast cell lines (NIH/3T3) with an IC50 value of approximately 50 μg/mL
These findings suggest potential selective anticancer activity, although the compound shows moderate toxicity against normal cells as well.
Antimicrobial Properties
Lintetralin has demonstrated significant antimicrobial activity, particularly against multidrug-resistant (MDR) bacterial pathogens:
-
Effective against Enterococcus faecalis, with molecular docking studies showing binding to proteins involved in biofilm formation and virulence
-
Shows activity against Proteus mirabilis, another MDR pathogen
Molecular Docking Studies
Molecular docking studies have provided insights into lintetralin's antimicrobial mechanism of action:
-
Against Enterococcus faecalis: Lintetralin showed docking scores of -5.347 Kcal/mol with esp protein (biofilm regulatory protein), -5.023 Kcal/mol with gelE protein (metalloprotease), and -5.647 Kcal/mol with prgB protein (biofilm regulatory pilus protein)
-
Against Proteus mirabilis: Demonstrated binding with docking scores of -3.830 Kcal/mol against atfE protein (biofilm formation, fimbrial receptor binding protein), -3.248 Kcal/mol against lpxA protein (transferase activity, lipopolysaccharide biosynthesis), and -3.103 Kcal/mol against mrpH protein (metal binding adhesion activity, biofilm formation)
These molecular interactions suggest that lintetralin may disrupt bacterial biofilm formation and virulence factor production, contributing to its antimicrobial efficacy.
Structure-Activity Relationships
The biological activities of lintetralin can be attributed to its structural features:
-
The aryltetralin scaffold is a common feature in lignans with anticancer and antimicrobial properties
-
The presence of multiple methoxy groups likely contributes to its lipophilicity and ability to penetrate cell membranes
-
The benzodioxole moiety is found in many bioactive compounds and may contribute to specific molecular interactions
Further research on structure-activity relationships could help optimize these properties for enhanced therapeutic potential.
Future Research Directions
Several areas warrant further investigation to fully understand and utilize lintetralin's potential:
Mechanism of Action Studies
More detailed studies on lintetralin's precise mechanisms of action in both anticancer and antimicrobial activities are needed. This includes:
-
Elucidation of cellular pathways affected by lintetralin in cancer cells
-
Further investigation of its interactions with bacterial proteins and virulence factors
-
Studies on potential synergistic effects with existing drugs
Structure Optimization
Chemical modification of lintetralin's structure could lead to derivatives with enhanced activity and reduced toxicity. Rational drug design approaches based on the molecular docking studies could guide such optimization efforts.
In Vivo Studies
Most current research on lintetralin has been conducted in vitro. In vivo studies are essential to evaluate its efficacy, bioavailability, pharmacokinetics, and toxicity in animal models before clinical applications can be considered.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume